BRD32048
Overview
Description
Mechanism of Action
Target of Action
The primary target of BRD32048 is the ETS variant 1 (ETV1) transcription factor . ETV1 is an oncogenic transcription factor that is altered in several cancers .
Mode of Action
This compound is a direct binder of ETV1 with a KD of 17.1 μM . It modulates both ETV1-mediated transcriptional activity and invasion of ETV1-driven cancer cells . Moreover, this compound inhibits p300-dependent acetylation of ETV1, thereby promoting its degradation .
Biochemical Pathways
It is known that the compound modulates the transcriptional activity of etv1, a transcription factor involved in various cellular processes . By inhibiting ETV1 acetylation, this compound promotes its degradation, potentially affecting downstream pathways regulated by ETV1 .
Pharmacokinetics
It is soluble in dmso at 20 mg/ml , which suggests it could be administered in a suitable vehicle for in vivo studies
Result of Action
The result of this compound’s action is the modulation of ETV1-mediated transcriptional activity and the invasion of ETV1-driven cancer cells . By inhibiting ETV1 acetylation, this compound promotes the degradation of ETV1 , potentially leading to a decrease in the transcription of ETV1 target genes and a reduction in the invasive capabilities of ETV1-driven cancer cells .
Biochemical Analysis
Biochemical Properties
BRD32048 plays a significant role in biochemical reactions, particularly in the context of ETV1-driven cancer cells. It interacts with the ETV1 transcription factor, a protein that regulates gene expression . The nature of this interaction involves direct binding, which modulates ETV1-mediated transcriptional activity .
Cellular Effects
This compound has profound effects on various types of cells, particularly cancer cells driven by ETV1. It influences cell function by modulating ETV1-mediated transcriptional activity, which can impact cell signaling pathways and gene expression . This modulation can also affect cellular metabolism, as ETV1 is involved in various metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct binding to the ETV1 transcription factor. This binding modulates ETV1-mediated transcriptional activity, leading to changes in gene expression . Additionally, this compound inhibits p300-dependent acetylation of ETV1, thereby promoting its degradation .
Temporal Effects in Laboratory Settings
It is known that this compound binds to ETV1 and modulates its activity, which could potentially lead to long-term effects on cellular function .
Metabolic Pathways
Given its interaction with the ETV1 transcription factor, it may influence pathways regulated by this protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for BRD32048 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: BRD32048 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazine ring and the piperidinylmethyl group . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like DMSO, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For instance, substitution reactions can yield various derivatives of the compound, while oxidation reactions can lead to the formation of oxidized triazine derivatives .
Scientific Research Applications
BRD32048 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Biology: In biological research, this compound is utilized to investigate the role of ETV1 in cancer cell proliferation and invasion. It has been shown to inhibit ETV1-mediated transcriptional activity and reduce the invasiveness of ETV1-driven cancer cells .
Medicine: In the medical field, this compound is being explored as a potential therapeutic agent for cancers that involve the dysregulation of ETV1, such as prostate cancer, Ewing sarcoma, and melanoma . Its ability to inhibit ETV1 acetylation and promote its degradation makes it a promising candidate for targeted cancer therapy .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a reference compound for quality control in the production of triazine-based drugs .
Comparison with Similar Compounds
Similar Compounds: BRD32048 is similar to other triazine derivatives that have been studied for their biological activities. Some of these compounds include:
- IITZ-01
- ZT-12-037-01
- MS012
Uniqueness: What sets this compound apart from these similar compounds is its specific binding affinity for the ETV1 transcription factor and its ability to inhibit ETV1-mediated transcriptional activity and cancer cell invasion . This unique combination of properties makes this compound a valuable compound for targeted cancer therapy and research.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJDJWPRZUURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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